2-(Oxetan-3-yl)propan-1-ol
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Overview
Description
2-(Oxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C6H12O2 It features a four-membered oxetane ring, which is known for its strained structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)propan-1-ol typically involves the formation of the oxetane ring followed by functionalization. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization of 3-chloro-2-hydroxypropyl derivatives can yield oxetane rings under basic conditions .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of open-chain alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Oxetan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties of the oxetane ring.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)propan-1-ol is largely dependent on its reactivity and interactions with other molecules. The strained oxetane ring can undergo ring-opening reactions, making it a useful intermediate in various chemical processes. In medicinal chemistry, the oxetane ring can enhance the metabolic stability and bioavailability of drug candidates by acting as a stable yet reactive moiety .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Another oxetane derivative with similar reactivity but different functional groups.
2-Methyleneoxetane: Features a methylene group instead of a hydroxyl group, leading to different reactivity patterns.
Azetidine derivatives: Four-membered nitrogen-containing rings with similar strain and reactivity.
Uniqueness
2-(Oxetan-3-yl)propan-1-ol is unique due to the presence of both the oxetane ring and the hydroxyl group, which allows for a wide range of chemical transformations and applications. Its combination of stability and reactivity makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(oxetan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2-7)6-3-8-4-6/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVKMZWMSIIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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